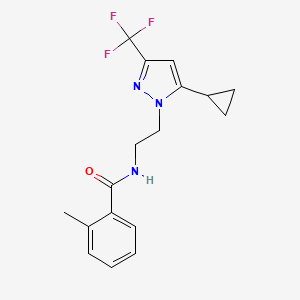

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide

Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is a synthetic benzamide derivative featuring a pyrazole core substituted with a cyclopropyl group at the 5-position and a trifluoromethyl (-CF₃) group at the 3-position. The pyrazole moiety is linked via an ethyl chain to a 2-methylbenzamide group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl substituent may influence steric and electronic properties. The compound’s synthesis likely involves amide coupling between a pyrazole-ethylamine intermediate and 2-methylbenzoic acid derivatives, analogous to methods described for related benzamides .

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O/c1-11-4-2-3-5-13(11)16(24)21-8-9-23-14(12-6-7-12)10-15(22-23)17(18,19)20/h2-5,10,12H,6-9H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAIIHWJDWDMRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cycloaddition reaction involving nitrile oxides and olefins.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Cyclopropyl Group Addition: The cyclopropyl group can be introduced through cyclopropanation reactions using diazo compounds and transition metal catalysts.

Amide Bond Formation: The final step involves coupling the pyrazole derivative with 2-methylbenzoic acid using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often resulting in the replacement of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Cyclopropanone derivatives

Reduction: Pyrazoline derivatives

Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

Kinase Inhibition

Recent studies have highlighted the compound's role as a potential kinase inhibitor. Kinases are critical in various signaling pathways, and their dysregulation is linked to many diseases, including cancer. The compound has shown promising inhibitory activity against cyclin-dependent kinase 2 (CDK2), with an IC50 value of 8.1 nM, indicating strong potential for cancer therapeutics .

Fungal Selectivity

A related series of aminopyrazole-substituted compounds demonstrated broad antifungal activity, particularly against Candida albicans and Cryptococcus neoformans. The selectivity of these compounds was assessed using equilibrium competition assays, showcasing their potential as antifungal agents while minimizing toxicity to human cells .

Case Study 1: Structure-Activity Relationship (SAR)

In a study focusing on structure-activity relationships, modifications of the pyrazole moiety were explored to enhance biological activity. The introduction of various substituents at specific positions on the pyrazole ring significantly influenced the inhibitory potency against various kinases and fungal pathogens .

Case Study 2: Macrocyclization Strategy

A macrocyclization approach was applied to enhance the selectivity and potency of related compounds against CDK2 and c-Met kinases. This strategy involved designing compounds that could effectively bind to the kinase active site while maintaining favorable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application, whether it be as a pharmaceutical agent or an agrochemical.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide, we compare it with three analogs (Table 1). Key differences in substituents, physicochemical properties, and reactivity are highlighted.

Table 1: Structural and Functional Comparison of Pyrazole-Benzamide Derivatives

*Calculated based on molecular formula.

Substituent Effects on Reactivity and Bioactivity

- Trifluoromethyl vs. Phenyl/Polar Groups : The target compound’s 3-CF₃ group enhances electronegativity and metabolic resistance compared to the phenyl group in 2-(5-phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide . This modification could improve binding affinity in hydrophobic enzyme pockets.

- Cyclopropyl vs. This may limit metal coordination but enhance target selectivity.

Physicochemical and Pharmacokinetic Profiles

- Lipophilicity : The trifluoromethyl and cyclopropyl groups in the target compound likely increase logP compared to the hydroxylated analog in , favoring blood-brain barrier penetration but reducing aqueous solubility.

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C_{14}H_{16}F_{3}N_{3}, and it features a complex structure that includes a pyrazole ring, which is known for its diverse biological activities. The presence of trifluoromethyl and cyclopropyl groups enhances its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

The biological activity of this compound primarily involves its interaction with G protein-coupled receptors (GPCRs). GPCRs play a crucial role in cellular signaling pathways, influencing numerous physiological processes. The compound has been shown to modulate intracellular calcium levels through inositol trisphosphate pathways, which can lead to various cellular responses including inflammation and pain modulation .

Table 1: Biological Activity Summary

| Activity | IC50/EC50 | Reference |

|---|---|---|

| Antiparasitic | EC50 = 0.010 μM | |

| Inhibition of GPCRs | IC50 = 0.025 μM | |

| Metabolic Stability | CL_int = 70 μL/min/mg | |

| Lipophilicity (eLogD) | 1.8 |

Case Studies and Research Findings

- Antiparasitic Activity : A study demonstrated that derivatives of this compound exhibited potent antiparasitic activity, with an EC50 of 0.010 μM against specific parasites. This highlights its potential as a therapeutic agent in treating parasitic infections .

- Metabolic Stability : Research indicates that the compound maintains significant metabolic stability in human liver microsomes, with a clearance rate (CL_int) of 70 μL/min/mg. This suggests that it may have a favorable pharmacokinetic profile for drug development .

- Lipophilicity and Solubility : The compound's lipophilicity is characterized by an eLogD value of 1.8, which correlates with its ability to penetrate biological membranes effectively. This property is essential for oral bioavailability and overall therapeutic efficacy .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyrazole core via cyclocondensation reactions using precursors like hydrazines and β-diketones. Substituents (e.g., cyclopropyl, trifluoromethyl) are introduced during this stage .

- Step 2 : Alkylation or nucleophilic substitution to attach the ethyl linker to the pyrazole nitrogen. For example, reacting 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole with a chloroethyl intermediate under basic conditions (K₂CO₃ in DMF) .

- Step 3 : Amidation or coupling of the ethyl-linked pyrazole with 2-methylbenzamide derivatives. Reagents like EDCl/HOBt or carbodiimides are used to activate the carboxylic acid group for nucleophilic attack .

Characterization : Confirmation of structure via ¹H/¹³C NMR, IR, and LC-MS, alongside elemental analysis to verify purity .

Basic: How is the structural integrity of this compound validated post-synthesis?

- Spectroscopic Analysis : ¹H NMR identifies proton environments (e.g., pyrazole protons at δ 6.5–7.5 ppm, trifluoromethyl as a singlet at δ ~-60 ppm in ¹⁹F NMR). IR confirms amide C=O stretches (~1650–1700 cm⁻¹) .

- Mass Spectrometry : LC-MS provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight. High-resolution MS distinguishes isotopic patterns for trifluoromethyl groups .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (±0.3% tolerance) to confirm purity .

Basic: What computational tools predict the biological activity of this compound?

- PASS Program : Predicts pharmacological effects (e.g., enzyme inhibition, receptor modulation) based on structural descriptors like electronegativity, lipophilicity, and steric parameters .

- Molecular Docking : AutoDock or Schrödinger Suite models interactions with target proteins (e.g., COX-2, kinases). The trifluoromethyl group’s electron-withdrawing nature enhances binding to hydrophobic pockets .

- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. The cyclopropyl group may reduce metabolic degradation compared to bulkier substituents .

Advanced: How can synthetic routes be optimized to improve yield and scalability?

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require post-synthesis purification. Switching to THF or EtOAc may simplify workup .

- Catalysis : Palladium catalysts (e.g., for Suzuki coupling) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve efficiency in alkylation steps .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) for cyclocondensation steps, minimizing side-product formation .

Advanced: What strategies address low solubility in aqueous media for in vitro assays?

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .

- Structural Modifications : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) on the benzamide moiety while retaining trifluoromethyl’s electronic effects .

- Salt Formation : Converting the free base to a hydrochloride or mesylate salt improves water solubility .

Advanced: How are stability issues (e.g., hydrolysis of the amide bond) mitigated during storage?

- Lyophilization : Store as a lyophilized powder under inert gas (N₂ or Ar) to prevent hydrolysis .

- pH Control : Buffered solutions (pH 6–7) minimize acid/base-catalyzed degradation. Avoid prolonged exposure to temperatures >25°C .

- Accelerated Stability Studies : Use HPLC to monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) to establish shelf-life .

Advanced: How should researchers resolve contradictions in bioassay data (e.g., variable IC₅₀ values)?

- Orthogonal Assays : Validate enzyme inhibition with both fluorescence-based and radiometric assays (e.g., COX-2 inhibition measured via PGE₂ ELISA and oxygen consumption) .

- Batch Reproducibility : Ensure compound purity (>95% by HPLC) and consistency in solvent/dilution protocols across experiments .

- Statistical Analysis : Use Grubbs’ test to identify outliers and ANOVA to assess inter-lab variability .

Advanced: What methodologies guide structure-activity relationship (SAR) studies for this compound?

- Substituent Scanning : Systematically vary substituents (e.g., replace cyclopropyl with isopropyl) to map steric/electronic effects on activity. Use QSAR models to correlate logP, molar refractivity, and bioactivity .

- Fragment Replacement : Swap the benzamide moiety with other aromatic carboxamides (e.g., 2-naphthamide) to probe π-π stacking interactions .

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bond acceptors from the pyrazole ring) using software like MOE or Discovery Studio .

Advanced: How can derivatization expand the compound’s utility in targeted drug delivery?

- Prodrug Design : Introduce ester or peptide-linked groups (e.g., valine-citrulline) that cleave under specific enzymatic conditions (e.g., tumor-associated proteases) .

- Click Chemistry : Attach PEGylated or fluorescent tags via azide-alkyne cycloaddition for tracking cellular uptake .

- Receptor-Targeting Moieties : Conjugate with folate or RGD peptides to enhance selectivity for cancer cells .

Advanced: What in vivo models are suitable for pharmacokinetic and toxicity profiling?

- Rodent Models : Assess oral bioavailability and half-life in Sprague-Dawley rats. Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance) for toxicity .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in plasma and urine. The trifluoromethyl group may yield stable trifluoroacetic acid metabolites .

- Tissue Distribution Studies : Radiolabel the compound (¹⁴C or ³H) to quantify accumulation in target organs (e.g., liver, kidneys) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.